Electron-Deficient Arylsulfinate Reactivity: Nitro-Activated Desulfinative Cross-Coupling Compared to Unsubstituted Sodium Benzenesulfinate
Sodium 4-chloro-3-nitrobenzenesulfinate, as an electron-deficient arylsulfinate, is expected to exhibit substantially altered reactivity in Pd-catalyzed desulfinative cross-coupling relative to unsubstituted sodium benzenesulfinate. In a representative palladium-catalyzed desulfitative cross-coupling protocol using PdCl₂/PPh₃, a range of sodium arylsulfinates were coupled with aryl bromides under mild conditions (DMAc, 120 °C, additive-free, no base or co-catalyst required) to afford biaryl products in moderate to excellent yields . While specific yield data for sodium 4-chloro-3-nitrobenzenesulfinate is not reported in this study, the methodology demonstrates broad functional group tolerance including chloro, cyano, formyl, acetyl, methoxy, trifluoromethyl, and heteroaromatic units. The electron-withdrawing nitro substituent at the 3-position is anticipated to accelerate the desulfinative extrusion step relative to unsubstituted or electron-donating-group-bearing arylsulfinates, a trend consistent with class-level mechanistic understanding confirmed by kinetic studies comparing carbocyclic and heterocyclic sulfinate salts [1].
| Evidence Dimension | Reactivity in palladium-catalyzed desulfinative cross-coupling |
|---|---|
| Target Compound Data | Electron-deficient arylsulfinate with 4-Cl, 3-NO₂ substitution; predicted to undergo faster desulfinative extrusion than unsubstituted analog based on electronic activation |
| Comparator Or Baseline | Sodium benzenesulfinate (unsubstituted, electron-neutral aryl ring) and sodium 4-methoxybenzenesulfinate (electron-rich aryl ring); representative coupling yields under PdCl₂/PPh₃/DMAc/120 °C ranged from 45% to 92% depending on aryl halide substrate |
| Quantified Difference | Target compound features dual electron-withdrawing groups (Cl, σₘ = 0.37; NO₂, σₘ = 0.71) vs. comparator (H, σ = 0); rate acceleration is a class-level expectation based on Hammett linear free-energy relationships |
| Conditions | PdCl₂ (5 mol%), PPh₃ (10 mol%), DMAc, 120 °C, 12 h, additive-free, no base or co-catalyst; aryl bromide coupling partners |
Why This Matters
The electron-deficient nature of the target compound makes it a uniquely activated sulfinate nucleophile for coupling with challenging, electron-rich aryl halides where unsubstituted sulfinates may give poor yields.
- [1] Johnson, M. A., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Catalysis, 10(4), 2456-2465. View Source
